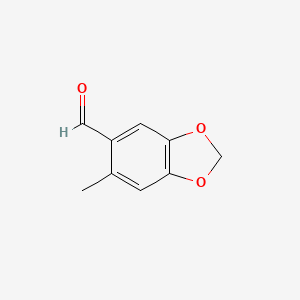

6-Methyl-1,3-benzodioxole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVMQFARCBZBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389836 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58343-54-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde (CAS No. 58343-54-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,3-benzodioxole-5-carbaldehyde, also known as 6-methylpiperonal, is an aromatic aldehyde with the CAS number 58343-54-7 .[1] This compound is a significant intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical, fragrance, and flavor industries.[1][2] Its unique structure, featuring a benzodioxole ring with both methyl and formyl substituents, provides a versatile scaffold for the development of novel compounds. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a thorough characterization of the final product.

Physicochemical Properties

This compound is a solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 58343-54-7 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Light orange to yellow solid |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 5-methyl-1,3-benzodioxole, followed by its formylation via the Vilsmeier-Haack reaction.

Step 1: Synthesis of the Precursor, 5-Methyl-1,3-benzodioxole

The precursor, 5-methyl-1,3-benzodioxole, is synthesized from 3,4-dihydroxy toluene.

Experimental Protocol:

-

Materials: 3,4-dihydroxy toluene, dibromomethane, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3,4-dihydroxy toluene in DMF, add anhydrous potassium carbonate.

-

Slowly add dibromomethane to the mixture.

-

Heat the reaction mixture with stirring for several hours.

-

After cooling, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 5-methyl-1,3-benzodioxole.

-

Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5][6]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich 5-methyl-1,3-benzodioxole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3][4][5]

Diagram: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Materials: 5-methyl-1,3-benzodioxole, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, diethyl ether, brine.

-

Procedure:

-

In a flask, cool DMF to 0°C.

-

Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add 5-methyl-1,3-benzodioxole to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding it to a cold aqueous solution of sodium acetate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.[3]

-

Diagram: Synthetic workflow for this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the methyl protons, and the aldehyde proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.2 | s | 1H | Aromatic C-H |

| ~6.8 | s | 1H | Aromatic C-H |

| ~6.0 | s | 2H | Methylenedioxy (-O-CH₂-O-) |

| ~2.4 | s | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~150-145 | Aromatic Quaternary Carbons (C-O) |

| ~130-125 | Aromatic Quaternary Carbons |

| ~110-105 | Aromatic C-H |

| ~101 | Methylenedioxy Carbon (-O-CH₂-O-) |

| ~15 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2920, 2850 | C-H stretch | Methyl, Methylenedioxy |

| ~2720 | C-H stretch | Aldehyde |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~1250, 1040 | C-O stretch | Methylenedioxy |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 164. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[7]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Applications

This compound serves as a valuable building block in several industries:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

-

Fragrances: Its aromatic properties make it a useful ingredient in the formulation of perfumes and fragrances.[1][2]

-

Flavoring Agents: The compound is also utilized in the food industry to create flavoring agents.[1]

Conclusion

This technical guide provides a comprehensive overview of this compound, from its synthesis to its characterization and applications. The detailed protocols and mechanistic insights are intended to support researchers and professionals in their work with this versatile compound. Adherence to proper safety procedures is paramount when handling this and any other chemical reagent.

References

- Infrared (IR) Spectroscopy. (n.d.).

- Synthesis of 5-(Oxiranylmethyl)-1,3-benzodioxole. (n.d.). PrepChem.com.

- Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. (2024). American Chemical Society.

- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. (n.d.). Google Patents.

- Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Table of Characteristic IR Absorptions. (n.d.).

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 13C NMR Spectroscopy. (n.d.).

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- This compound. (n.d.). Chem-Impex.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- IR Chart. (n.d.).

- Piperonal (YMDB01776). (n.d.). Yeast Metabolome Database.

- Ch13 - Sample IR spectra. (n.d.). University of Calgary.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax.

- Carbon-13 NMR Spectroscopy. (2019). YouTube.

- 1,3-Benzodioxole-5-propanal, α-methyl-. (n.d.). the NIST WebBook.

- 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-. (n.d.). SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1,3-benzodioxole-5-carbaldehyde, a key aromatic aldehyde intermediate. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the compound's structural features, synthesis, and analytical characterization. We delve into the mechanistic principles behind its synthesis and reactivity, offering field-proven insights into its application as a versatile building block. The guide includes detailed experimental protocols, thorough spectral analysis, and a comparative perspective with its close analogue, piperonal, to underscore the strategic importance of the 6-methyl substituent.

Introduction: The Strategic Value of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and fragrance science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] this compound emerges as a particularly valuable derivative, combining the foundational benzodioxole core with a strategically positioned methyl group and a reactive carbaldehyde function. This unique arrangement offers chemists a powerful synthon for élaborating complex molecular architectures.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse pharmacophores. The methyl group at the 6-position, adjacent to the electron-donating methylenedioxy bridge, subtly modulates the electronic properties and steric environment of the aromatic ring, influencing its reactivity and the biological profile of its derivatives.

This guide will explore the synthesis of this key intermediate from its logical precursor, 5-methyl-1,3-benzodioxole, discuss its detailed analytical characterization, and contextualize its utility with a focus on applications in pharmaceutical research.

Synthesis of this compound

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of synthetic organic chemistry. For the synthesis of this compound, the starting material is 5-methyl-1,3-benzodioxole. The methylenedioxy and methyl groups are both electron-donating, thus activating the aromatic ring towards electrophilic substitution. The primary challenge lies in achieving regioselective formylation at the C-5 position. Several classical and modern formylation methods are applicable, with the Vilsmeier-Haack reaction being one of the most reliable and scalable.

Recommended Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[2] This method is generally high-yielding and proceeds under relatively mild conditions.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methyl-1,3-benzodioxole

This protocol is a robust procedure for the synthesis of the title compound.

Materials:

-

5-Methyl-1,3-benzodioxole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Formylation: Dissolve 5-methyl-1,3-benzodioxole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 40-45 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5 equivalents).

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Light orange to yellow solid | [1] |

| CAS Number | 58343-54-7 | [1] |

Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm. This is a highly characteristic signal for an aromatic aldehyde.

-

Aromatic Protons: Two singlets are expected for the aromatic protons at C-4 and C-7, likely in the range of δ 6.8-7.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Methylenedioxy Protons (-OCH₂O-): A sharp singlet around δ 6.0-6.1 ppm, integrating to two protons.

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-CHO): A signal in the far downfield region, expected around δ 188-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The quaternary carbons attached to the oxygen and the formyl group will be in the δ 140-155 ppm range, while the protonated carbons will appear between δ 105-130 ppm.

-

Methylenedioxy Carbon (-OCH₂O-): A characteristic signal around δ 101-103 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are characteristic of the aldehyde C-H bond.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches (Ether): Strong bands in the 1250-1040 cm⁻¹ region, characteristic of the methylenedioxy group.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 164.

-

Fragmentation: A prominent fragment at m/z = 163, corresponding to the loss of a hydrogen atom ([M-H]⁺), is expected. Another significant fragment would be at m/z = 135, resulting from the loss of the formyl group ([M-CHO]⁺).

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group and the electronic nature of the substituted aromatic ring.

The Influence of the 6-Methyl Group: A Comparative Analysis with Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is the unmethylated analogue and serves as an excellent benchmark for understanding the role of the 6-methyl group.

| Feature | Piperonal | This compound | Rationale |

| Reactivity towards Nucleophiles | High | Slightly Lower | The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Lower | Higher | The methyl group ortho to the aldehyde increases steric hindrance for incoming nucleophiles. |

| Regioselectivity of further aromatic substitution | Governed by -CHO and -OCH₂O- | Governed by all three groups | The methyl group further directs incoming electrophiles, potentially leading to different substitution patterns in subsequent reactions. |

This subtle modulation of reactivity can be exploited in multi-step syntheses where fine-tuning of electronic and steric factors is required.

Key Transformations in Drug Development

The aldehyde functionality is a gateway to numerous molecular scaffolds relevant to drug discovery.

Diagram 2: Key Synthetic Transformations

Caption: Common synthetic routes from the title compound.

Applications in Pharmaceutical Research: A Case Study

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. For instance, it can serve as a key building block in the synthesis of analogues of the atypical antidepressant drug, tianeptine. The core of tianeptine is a dibenzothiazepine ring system. By utilizing the aldehyde in reactions such as the one described in PrepChem for a Grignard addition, the carbon skeleton can be extended, paving the way for the construction of the seven-membered ring characteristic of tianeptine and its analogues.[3] The methyl group on the benzodioxole moiety allows for the exploration of structure-activity relationships (SAR) by probing the steric and electronic requirements of the drug's target receptor.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis via the Vilsmeier-Haack reaction is efficient and scalable. The presence of the 6-methyl group provides a subtle yet powerful tool for modulating the steric and electronic properties of the molecule, offering advantages over its unmethylated counterpart, piperonal. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower researchers to fully exploit the potential of this versatile building block in the creation of novel and complex chemical entities.

References

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. PrepChem.com. [Link]

Sources

Foreword: The Strategic Importance of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

This compound, a substituted aromatic aldehyde, represents a pivotal molecular scaffold in modern organic synthesis. Its true value lies not in its direct application but in its role as a versatile intermediate and a highly functionalized building block. For researchers in pharmaceutical development, this compound serves as a key precursor for a variety of biologically active molecules.[1] The unique arrangement of the methyl and aldehyde groups on the benzodioxole ring offers distinct steric and electronic properties that are instrumental in designing novel therapeutic agents.[1] Beyond pharmaceuticals, its pleasant aromatic profile has secured its place in the fragrance and flavor industries.[1]

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the synthetic pathways, empowering researchers to not only replicate but also innovate. We will dissect the causality behind experimental choices, troubleshoot potential pitfalls, and establish a framework for logical and efficient synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical synthesis begins with a sound retrosynthetic strategy. The target molecule, this compound, is an aromatic aldehyde. The most direct and logical disconnection is at the C-C bond between the aromatic ring and the aldehyde carbon. This points to a formylation reaction as the key synthetic step. The primary precursor is therefore the parent heterocycle, 5-methyl-1,3-benzodioxole .

The electron-donating nature of the methylenedioxy bridge and the methyl group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The formyl group is directed to the position ortho to the methyl group and para to the ether-like oxygen of the dioxole ring, a position that is sterically accessible and electronically favored.

Caption: Retrosynthetic approach for the target aldehyde.

Core Synthetic Strategy: Electrophilic Aromatic Formylation

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of organic synthesis. Several named reactions are suitable for this transformation. The choice of method depends on factors such as substrate reactivity, desired regioselectivity, scale, and reagent availability. For a highly activated substrate like 5-methyl-1,3-benzodioxole, the following methods are most relevant.

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[2] Its enduring appeal stems from the use of mild, readily available reagents and its generally high yields.

Mechanism & Rationale: The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent . This electrophile is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3] Although a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, the Vilsmeier reagent is potent enough to react with highly activated rings like our benzodioxole precursor.[4] The reaction culminates in the hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[5]

Caption: Workflow for the Vilsmeier-Haack Reaction.

The Duff Reaction: A Classic Approach

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source, typically in an acidic medium like glycerol and boric acid or acetic acid.[6][7] It is most effective for highly activated substrates such as phenols, but can be applied to other electron-rich aromatics.[6]

Mechanism & Rationale: The reaction mechanism involves the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium species.[6] This electrophile then attacks the aromatic ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnish the aldehyde.[6] The Duff reaction is known for directing the formyl group almost exclusively to the ortho position of a hydroxyl group, though its yields can be modest compared to other methods.[6][8]

The Rieche Formylation: A Potent Alternative

For certain substrates, the Rieche formylation offers a powerful alternative. This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (AlCl₃).[9][10]

Mechanism & Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent.[11] This potent electrophile then attacks the aromatic ring. Subsequent hydrolysis of the resulting benzal chloride intermediate provides the desired aldehyde. This method is particularly effective for phenols and other electron-rich systems and is noted for its high regioselectivity.[11] However, it requires strictly anhydrous conditions and the use of highly corrosive and moisture-sensitive reagents.[11]

Comparative Analysis of Formylation Methods

The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, safety, and scalability. The Vilsmeier-Haack reaction is often the preferred method for substrates of this type due to its operational simplicity and reliable yields.

| Method | Formylating Agent | Catalyst/Co-reagent | Pros | Cons |

| Vilsmeier-Haack | DMF or other formamide | POCl₃, SOCl₂, Oxalyl Chloride | High yields, mild conditions, readily available reagents.[2][12] | Sensitive to moisture during reagent formation. |

| Duff Reaction | Hexamethylenetetramine | Acetic Acid, Boric Acid, Glycerol | Simple reagents, good for ortho-hydroxy aldehydes.[6] | Often results in low to moderate yields.[6][8] |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄, AlCl₃ | High yields, high regioselectivity.[9][11] | Requires strict anhydrous conditions, hazardous reagents.[11] |

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is designed as a self-validating system. Each step includes a rationale to ensure the researcher understands the purpose and can troubleshoot effectively.

Objective: To synthesize this compound from 5-methyl-1,3-benzodioxole via the Vilsmeier-Haack reaction.

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |

| 5-Methyl-1,3-benzodioxole | 136.15 | 50.0 | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 55.0 | 1.1 | Use freshly distilled. Acrid. |

| N,N-Dimethylformamide (DMF) | 73.09 | 150.0 | 3.0 | Anhydrous grade. Serves as reagent and solvent. |

| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous grade solvent. |

| Saturated Sodium Acetate (aq) | - | - | - | For workup. |

| Water (Deionized) | - | - | - | For workup and washing. |

| Brine (Saturated NaCl aq) | - | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent. |

Protocol:

-

Reaction Setup:

-

Equip a three-necked, 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a calcium chloride drying tube.

-

Rationale: An inert atmosphere (nitrogen) and dry conditions are crucial to prevent the premature hydrolysis of phosphorus oxychloride and the Vilsmeier reagent.

-

-

Vilsmeier Reagent Formation:

-

Charge the flask with anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

-

Rationale: The slow, cooled addition of POCl₃ controls the exothermic reaction with DMF. Allowing time for the reagent to form completely ensures efficient subsequent formylation.

-

-

Formylation Reaction:

-

Dissolve 5-methyl-1,3-benzodioxole (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating the reaction after the initial addition provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

-

-

Work-up and Quenching:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by a pre-chilled saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH ~7-8).

-

Caution: The initial quenching is highly exothermic. Perform this step slowly.

-

Rationale: Hydrolysis of the intermediate iminium salt under aqueous conditions yields the aldehyde. Sodium acetate neutralizes the strong acids generated (HCl, phosphoric acid), preventing potential side reactions.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Extraction isolates the product from the aqueous phase. Washing removes residual DMF and inorganic salts.

-

-

Final Product Characterization:

-

The crude product will likely be a light orange to yellow solid.[1]

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

-

Expected Product Data:

| Property | Value |

| Appearance | Light orange to yellow solid[1] |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [13] |

| Purity (Typical) | ≥ 95% (NMR)[1] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions[1][13] |

Conclusion: A Gateway to Chemical Innovation

The synthesis of this compound is a practical and illustrative example of modern electrophilic aromatic substitution. While several methods exist, the Vilsmeier-Haack reaction stands out for its reliability, efficiency, and scalability, making it the method of choice for many applications. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocol are paramount to achieving high yields of a pure product. This versatile aldehyde, once synthesized, opens the door to a vast landscape of more complex molecules, reinforcing its status as a valuable building block for the innovative chemist in drug discovery and beyond.

References

-

Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. PrepChem.com. [Link]

-

Piperonal. Wikipedia. [Link]

-

Duff reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

- Duff Reaction. Name Reactions in Organic Synthesis.

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Rieche formylation. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Synthesis of MMDA-3a and MMDA-3b Benzaldehydes. The Hive Novel Discourse. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis of 3,4-methylenedioxy-benzaldehyde. PrepChem.com. [Link]

-

Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. SynArchive.com. [Link]

-

Rieche Formylation. SynArchive.com. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

The Preparation of Methylenedioxy-Methoxybenzaldehydes. MAPS - Psychedelic Bibliography. [Link]

-

Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. PMC. [Link]

-

The synthesis of MDA from helional and characterisation by isotope ratio mass spectrometry. Griffith Research Online. [Link]

-

The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

-

Vilsmeier-Haack Piperonal Synthesis. Sciencemadness.org. [Link]

-

Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. SciSpace. [Link]

-

MESITALDEHYDE. Organic Syntheses Procedure. [Link]

- Process for synthesizing heliotropine and its derivatives.

-

α-methyl-1,3-benzodioxole-5-propionaldehyde. RIFM. [Link]

-

5-METHYL-1,3-BENZODIOXOLE. Gsrs. [Link]

-

Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC - NIH. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]

-

Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

-

1,3-Benzodioxole. Wikipedia. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. [Link]

-

Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. This compound - CAS:58343-54-7 - Sunway Pharm Ltd [3wpharm.com]

The Nexus of Opportunity: A Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde Derivatives in Modern Drug Discovery

Abstract

The 6-methyl-1,3-benzodioxole-5-carbaldehyde scaffold represents a privileged starting point in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological significance, and therapeutic potential of derivatives originating from this core. We will delve into detailed synthetic methodologies, explore the mechanistic underpinnings of their diverse biological activities—spanning oncology, virology, and neurology—and provide actionable protocols for their investigation. This document is designed not as a rigid set of instructions, but as a foundational resource to inspire and guide the development of next-generation therapeutics.

Introduction: The Architectural Allure of the Benzodioxole Core

The 1,3-benzodioxole moiety, a recurring motif in numerous natural products and synthetic compounds, confers a distinct set of physicochemical properties that are highly advantageous in drug design. The fusion of a benzene ring with a methylenedioxy group creates a planar, electron-rich system that can engage in a variety of intermolecular interactions with biological targets. The strategic placement of a methyl and a carbaldehyde group at the 6 and 5 positions, respectively, in this compound, provides two key anchor points for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

This guide will navigate the journey from this versatile starting material to a diverse array of derivatives with profound biological implications. We will explore how subtle modifications to this core structure can lead to potent and selective agents targeting cancer, viral infections, and neurological disorders.

Synthetic Strategies: From Core to Complexity

The aldehyde functionality of this compound is a gateway to a vast landscape of chemical transformations. Its reactivity allows for the construction of a wide range of derivatives, including but not limited to, Schiff bases, chalcones, and heterocyclic adducts.

Foundational Synthesis of the Benzodioxole Core

While this guide focuses on the derivatives of this compound, understanding the synthesis of the parent benzodioxole ring system is crucial. A common precursor is piperonal (1,3-benzodioxole-5-carbaldehyde), which can be synthesized through various methods, including the oxidative cleavage of isosafrole or a multi-step sequence from catechol.[1] One established industrial process involves the treatment of a chloromethyl derivative with an alkaline acetate to form an intermediate acetyl derivative, which is then hydrolyzed to an alcohol and subsequently oxidized to the aldehyde.[2] These foundational methods can be adapted for the synthesis of the methylated analogue.

General Protocol for the Derivatization of this compound

The following protocol outlines a general approach to synthesizing derivatives from the core aldehyde, which can be adapted based on the desired final product.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.

-

Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Pharmacological Applications and Mechanistic Insights

The true power of the this compound scaffold lies in the diverse pharmacological activities exhibited by its derivatives. This section will explore key therapeutic areas where these compounds have shown significant promise.

Oncology: A Multi-pronged Attack on Cancer

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][5]

3.1.1. Induction of Oxidative Stress and Inhibition of the Thioredoxin System

One compelling mechanism of action is the induction of oxidative stress within cancer cells.[6] Certain benzodioxole derivatives have been shown to inhibit the thioredoxin (Trx) system, a key antioxidant pathway that is often overexpressed in cancer cells.[7] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[6][7]

Mechanism of Action: Thioredoxin System Inhibition

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Conclusion and Future Perspectives

The this compound core is more than just a chemical curiosity; it is a launchpad for the development of innovative therapeutics. The derivatives stemming from this scaffold have demonstrated a remarkable breadth of biological activity, with promising applications in oncology, virology, and neurology. The synthetic accessibility of this core, coupled with the diverse pharmacological profiles of its derivatives, underscores its importance in modern drug discovery.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways of these derivatives will enable more rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

-

Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82 Suppl, S1-S19. [Link]

- Bianchi, D., et al. (2008). Process for synthesizing heliotropine and its derivatives.

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Li, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6998. [Link]

-

Li, M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. [Link]

-

Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. ResearchGate. [Link]

-

Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

-

PerfumersWorld. (2021). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). [Link]

-

Peter, S., et al. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. [Link]

-

Bosque, A., et al. (2017). Benzotriazoles Reactivate Latent HIV-1 through Inactivation of STAT5 SUMOylation. Cell Reports, 18(5), 1324-1334. [Link]

-

Wikipedia. (n.d.). Piperonal. [Link]

-

Colomer-Lluch, M., et al. (2023). The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation. International Journal of Molecular Sciences, 24(18), 14316. [Link]

-

Wikipedia. (n.d.). Dopamine receptor D1. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895066. [Link]

-

Spivak, A. M., et al. (2022). Mechanisms and efficacy of small molecule latency-promoting agents to inhibit HIV reactivation ex vivo. JCI Insight, 7(16), e159390. [Link]

-

Colomer-Lluch, M., et al. (2023). The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation. PubMed. [Link]

-

Nishi, A., et al. (2012). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 6, 33. [Link]

-

PubChem. (n.d.). Piperonal. [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Medicinal Chemistry Research, 27(4), 1149-1161. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

-

Li, H., et al. (2022). JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells. Journal of Immunology Research, 2022, 9956903. [Link]

Sources

- 1. Piperonal - Wikipedia [en.wikipedia.org]

- 2. US7402709B2 - Process for synthesizing heliotropine and its derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

Abstract

Introduction

6-Methyl-1,3-benzodioxole-5-carbaldehyde (C₉H₈O₃, Molar Mass: 164.16 g/mol ) is an aromatic aldehyde featuring a benzodioxole core.[1] This structural motif is of significant interest in medicinal chemistry and materials science. The addition of a methyl group to the well-studied piperonal (1,3-benzodioxole-5-carbaldehyde) framework can subtly yet significantly influence its chemical reactivity and biological activity. Accurate spectroscopic analysis is paramount for confirming the successful synthesis of this molecule and for quality control in its subsequent applications.

This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are grounded in the extensive available data for analogous compounds, including piperonal and other substituted benzodioxoles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key functional groups that will dominate its spectroscopic signature are the aldehyde, the methylenedioxy bridge, the aromatic ring, and the methyl group.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following signals:

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the aldehydic proton, the aromatic protons, the methylenedioxy protons, and the methyl protons. The chemical shifts are predicted based on the analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.2 - 7.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.8 - 7.1 | Singlet (s) | 1H |

| Methylenedioxy (-O-CH₂-O-) | 6.0 - 6.2 | Singlet (s) | 2H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

Causality behind Predicted Shifts:

-

Aldehyde Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, hence its downfield shift.

-

Aromatic Protons: The two aromatic protons are in different chemical environments. The proton adjacent to the aldehyde group will be more deshielded than the one adjacent to the methyl group.

-

Methylenedioxy Protons: These protons are equivalent and appear as a characteristic singlet in the 6.0-6.2 ppm region.

-

Methyl Protons: The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 189 - 193 |

| Aromatic (C-CHO) | 130 - 135 |

| Aromatic (C-CH₃) | 140 - 145 |

| Aromatic (C-O) | 148 - 153 |

| Aromatic (C-O) | 145 - 150 |

| Aromatic (CH) | 108 - 112 |

| Aromatic (CH) | 105 - 109 |

| Methylenedioxy (-O-CH₂-O-) | 101 - 103 |

| Methyl (-CH₃) | 15 - 20 |

Causality behind Predicted Shifts:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen, resulting in a signal far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to oxygen atoms will be the most downfield in the aromatic region. The carbon bearing the aldehyde group and the carbon bearing the methyl group will also have distinct chemical shifts. The two aromatic CH carbons will have shifts typical for electron-rich aromatic systems.

-

Methylenedioxy Carbon: This carbon is shielded by two oxygen atoms and appears at a characteristic chemical shift.

-

Methyl Carbon: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and set the reference (e.g., TMS at 0 ppm or the residual solvent peak).

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the absorptions of the carbonyl group, C-H bonds, and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| Aldehyde C-H stretch | 2720 - 2820 | Weak (often two bands) |

| Carbonyl (C=O) stretch | 1670 - 1690 | Strong |

| Aromatic C=C stretch | 1580 - 1620, 1450 - 1500 | Medium to Strong |

| C-O stretch | 1200 - 1300, 1000 - 1100 | Strong |

Causality behind Predicted Absorptions:

-

C=O Stretch: The strong absorption in the 1670-1690 cm⁻¹ region is a hallmark of an aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: The weak bands around 2720 and 2820 cm⁻¹ are characteristic of the C-H bond of an aldehyde and are useful for distinguishing aldehydes from ketones.

-

C-O Stretches: The strong absorptions for the C-O bonds of the methylenedioxy group are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common technique.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 164 | Molecular ion |

| [M-1]⁺ | 163 | Loss of a hydrogen radical from the aldehyde |

| [M-29]⁺ | 135 | Loss of the formyl radical (-CHO) |

| [M-CH₃]⁺ | 149 | Loss of a methyl radical |

Causality behind Predicted Fragmentation:

-

Molecular Ion: The peak at m/z 164 corresponds to the intact molecule with one electron removed.

-

[M-1]⁺: Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.

-

[M-29]⁺: The loss of the entire formyl group is another characteristic fragmentation of aldehydes, leading to a stable benzylic cation.

-

[M-CH₃]⁺: Loss of the methyl group is also a plausible fragmentation pathway.

Figure 3. Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the identification and characterization of this important synthetic intermediate. The interpretations are based on well-established spectroscopic principles and extensive data from closely related molecules. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with this compound.

References

-

PubChem. Piperonal. [Link]

-

NIST Chemistry WebBook. Piperonal. [Link]

-

MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

-

NIH. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. [Link]

Sources

Unveiling the Cytochrome P450 Modulatory Activity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1,3-benzodioxole-5-carbaldehyde, a synthetic aromatic aldehyde, belongs to the broad class of methylenedioxyphenyl (MDP) compounds. While direct, extensive research on the specific mechanism of action for this particular molecule is limited, its structural features strongly predict a significant interaction with the cytochrome P450 (CYP) enzyme system. This guide synthesizes the well-established pharmacology of MDP compounds to elucidate the probable mechanistic pathways of this compound. The core of its action is anticipated to be a dual-phase modulation of CYP enzymes, encompassing both inhibition and induction, which holds profound implications for xenobiotic metabolism, drug-drug interactions, and potential toxicity. This document provides a detailed exploration of these mechanisms, supported by experimental frameworks for their validation.

Introduction: The Significance of the Methylenedioxyphenyl Moiety

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and fine chemicals.[1] Its aldehyde functionality allows for a wide range of derivatization, making it a valuable building block in organic synthesis.[1] However, the presence of the 1,3-benzodioxole group is of primary toxicological and pharmacological importance. This moiety is a well-known structural feature in many natural and synthetic compounds that exhibit profound effects on mammalian and insect metabolic pathways.[2]

The biological activity of MDP-containing compounds is intrinsically linked to their ability to modulate cytochrome P450 (CYP) enzymes.[3] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and environmental pollutants.[3][4] Therefore, understanding the interaction of this compound with the CYP system is paramount for predicting its safety profile and potential for drug interactions.

The Dual-Phase Mechanism of Action: CYP450 Inhibition and Induction

The primary mechanism of action for MDP compounds, and by extension this compound, is a complex, time-dependent interaction with CYP enzymes, characterized by an initial phase of inhibition followed by a sustained period of induction.[2]

Phase I: Cytochrome P450 Inhibition

The inhibitory action of MDP compounds on CYP enzymes proceeds through two primary mechanisms: competitive inhibition and mechanism-based inactivation.

-

Competitive Inhibition: As substrates for CYP-mediated oxidation, MDP compounds can compete with other xenobiotics for the active site of the enzyme.[4] This competition reduces the metabolic rate of co-administered drugs or other substances that are substrates for the same CYP isoform.

-

Mechanism-Based Inactivation (Metabolite-Intermediate Complex Formation): This is a more potent and prolonged form of inhibition. The MDP moiety is metabolized by CYP enzymes, leading to the formation of a reactive carbene intermediate. This intermediate then binds covalently to the heme iron of the cytochrome P450, forming a stable and inactive metabolite-intermediate complex (MIC).[5] This process effectively sequesters the enzyme, rendering it non-functional.[4] The formation of this complex is a hallmark of many MDP compounds and is a critical aspect of their biological activity.[5]

Caption: Mechanism-based inactivation of Cytochrome P450 by MDP compounds.

Phase II: Cytochrome P450 Induction

Following the initial inhibitory phase, prolonged exposure to MDP compounds leads to the induction of CYP enzyme synthesis.[2] This involves the upregulation of gene transcription for various CYP isoforms. The increased synthesis of these enzymes enhances the overall xenobiotic oxidation capacity of the organism.[4] This inductive effect can alter the metabolic clearance of other compounds, potentially reducing their efficacy or increasing the production of toxic metabolites.

Toxicological and Pharmacological Implications

The dual modulation of CYP enzymes by this compound has significant consequences:

-

Drug-Drug Interactions: By inhibiting CYP enzymes, this compound can increase the plasma concentrations and prolong the half-life of co-administered drugs, potentially leading to adverse effects. Conversely, its inductive properties can decrease the efficacy of other drugs by accelerating their metabolism.

-

Toxicity: While many MDP compounds have low intrinsic toxicity, their interference with xenobiotic metabolism can potentiate the toxicity of other substances.[2] Furthermore, some MDPs, such as safrole, are associated with hepatotoxicity and tumorigenesis.[2]

-

Pesticide Synergism: The CYP inhibitory properties of MDPs are utilized in pesticide formulations to enhance the potency of insecticides by preventing their detoxification in insects.[2]

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of this compound against major human CYP isoforms.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Obtain recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and their corresponding fluorescent or chromogenic substrates.

-

Prepare a buffered reaction solution (e.g., potassium phosphate buffer, pH 7.4) containing a NADPH-generating system.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffered reaction solution, the specific CYP isoform, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow for potential mechanism-based inactivation.

-

Initiate the reaction by adding the specific substrate.

-

Monitor the formation of the metabolized product over time using a plate reader (fluorescence or absorbance).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vivo Rodent Study for CYP Induction

Objective: To assess the potential of this compound to induce CYP enzymes in a living organism.

Methodology:

-

Animal Dosing:

-

Acclimate laboratory rodents (e.g., Sprague-Dawley rats) to standard housing conditions.

-

Administer this compound orally or via intraperitoneal injection at multiple dose levels for a specified period (e.g., 7-14 days). Include a vehicle control group.

-

-

Sample Collection and Analysis:

-

At the end of the dosing period, euthanize the animals and collect liver tissue.

-

Prepare liver microsomes from the tissue samples.

-

Measure the activity of various CYP isoforms in the microsomes using specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

Quantify the expression levels of CYP mRNA and protein using RT-qPCR and Western blotting, respectively.

-

-

Data Analysis:

-

Compare the CYP enzyme activity, mRNA levels, and protein expression between the treated and control groups.

-

Statistically analyze the data to determine if there is a significant dose-dependent induction of CYP enzymes.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylenedioxyphenyl insecticide synergists as potential human health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold found in a multitude of naturally occurring and synthetic compounds exhibiting a wide array of biological activities. Its presence in molecules has been associated with antimicrobial, antifungal, and antitumor properties, making it a focal point for medicinal chemistry and drug discovery efforts. 6-Methyl-1,3-benzodioxole-5-carbaldehyde, a derivative of this core structure, represents a compelling starting point for the development of novel therapeutic agents. While extensive research on this specific molecule is still emerging, this guide will provide a comprehensive overview of its known context, the biological activities of its close analogs, and detailed experimental protocols for its further investigation. This document serves as a technical resource for researchers looking to explore the therapeutic potential of this and related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in both chemical synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 58343-54-7 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is predicted based on its aromatic and aldehyde functionalities. | [2] |

Synthesis of this compound and Its Derivatives

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the formylation of 5-methyl-1,3-benzodioxole. This approach is analogous to the synthesis of related benzodioxole carbaldehydes.[4]

Caption: Proposed Vilsmeier-Haack formylation for the synthesis of this compound.

Exemplary Derivatization Protocol: Grignard Reaction

The following protocol details the use of this compound as a precursor in a Grignard reaction to synthesize 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol.[3]

Materials:

-

This compound

-

Magnesium ribbon

-

Bromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere, combine magnesium ribbon (0.32 g) and anhydrous THF (20 ml). Add bromoethane (1.4 g) dropwise to initiate the reaction.

-

Dissolve the Aldehyde: In a separate flask, dissolve this compound (2.0 g) in anhydrous THF (15 ml).

-

Grignard Addition: Slowly add the aldehyde solution dropwise to the prepared Grignard reagent at room temperature.

-

Reaction: Stir the reaction mixture for 2 hours at room temperature.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Remove the THF by distillation. Extract the residue with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate under vacuum.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (2:8) as the eluent to obtain the desired alcohol.[3]

Biological Activities of 1,3-Benzodioxole Derivatives

While direct biological activity data for this compound is limited in the current literature, the broader class of 1,3-benzodioxole derivatives has demonstrated significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde have revealed promising antimicrobial and antifungal properties. For instance, 6-bromo-1,3-benzodioxole-5-carboxaldehyde has been shown to be an effective antimicrobial agent, exhibiting greater inhibition against certain organisms than standard antibiotics.[5] This compound displayed both antibacterial activity against Bacillus subtilis and Escherichia coli, and antifungal activity.[5] The structural similarity to this compound suggests that the methyl derivative may also possess antimicrobial properties.

Furthermore, other studies have shown that Schiff base derivatives of 1,3-benzodioxole can inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

The proposed mechanism for the antifungal activity of some benzaldehyde derivatives involves the disruption of cellular antioxidation by targeting components like superoxide dismutases and glutathione reductase.[7]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound stands as a promising, yet under-investigated, molecule within the pharmacologically significant class of 1,3-benzodioxoles. The established biological activities of its close structural analogs, particularly in the antimicrobial and antitumor realms, provide a strong rationale for its further exploration. This guide has outlined the current state of knowledge and provided a framework for future research, including synthetic derivatization and detailed protocols for biological evaluation. Future studies should focus on the systematic screening of this compound and its novel derivatives against a broad panel of microbial strains and cancer cell lines to elucidate its full therapeutic potential. Mechanistic studies will also be crucial to understand its mode of action and to guide the rational design of more potent and selective drug candidates.

References

-

PrepChem. Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Available from: [Link]

-

Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Available from: [Link]

-

Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Available from: [Link]

- Google Patents. US7402709B2 - Process for synthesizing heliotropine and its derivatives.

-

methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. Available from: [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]

-

Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z). Available from: [Link]

-

Sunway Pharm Ltd. This compound. Available from: [Link]

-

Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

-

MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

-

PubMed. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Available from: [Link]

-

PerfumersWorld. Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Available from: [Link]

-

National Center for Biotechnology Information. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

-

Piperonal. Available from: [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Available from: [Link]

-

Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Available from: [Link]

Sources

- 1. This compound - CAS:58343-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-1,3-benzodioxole-5-carbaldehyde literature review

An In-Depth Technical Guide to 6-Methyl-1,3-benzodioxole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring the biologically significant benzodioxole core, makes it a compound of interest for researchers in medicinal chemistry and drug development. The presence of both a reactive aldehyde group and a modifiable aromatic ring allows for extensive derivatization, providing a scaffold for the creation of diverse chemical libraries. This guide offers a comprehensive overview of the compound's properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its key chemical reactions, and discusses its potential applications in the synthesis of pharmacologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important building block.

Introduction

The Benzodioxole Scaffold in Medicinal Chemistry